4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine
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Overview
Description
4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a trifluoromethyl group at the 2-position, and a 4-methylpiperazin-1-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylpyrimidine and 4-methylpiperazine.
Nucleophilic Substitution: The 4-methylpiperazine is reacted with 2-chloro-4,6-dimethylpyrimidine under nucleophilic substitution conditions to replace the chloro group at the 6-position with the 4-methylpiperazin-1-yl group.
Trifluoromethylation: The resulting intermediate is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Substitution Reactions: The trifluoromethyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products with various substituents replacing the chloro group.
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the piperazine ring or the pyrimidine ring.
Scientific Research Applications
4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperazine ring can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
2-(Trifluoromethyl)-4,6-dichloropyrimidine: Contains two chloro groups and a trifluoromethyl group, differing in substitution pattern.
4-Methylpiperazine-1-yl-2-(trifluoromethyl)pyrimidine: Lacks the chloro group, affecting its reactivity and biological activity.
Uniqueness
4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine is unique due to the combination of the chloro, trifluoromethyl, and piperazine substituents, which confer distinct physicochemical and biological properties. This unique combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemical probes.
Biological Activity
4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The compound features:
- Molecular Formula : C10H12ClF3N4
- Molecular Weight : 280.68 g/mol
- Key Functional Groups : A pyrimidine ring, a chloro substituent, and a trifluoromethyl group, which enhance its reactivity and biological activity.
The presence of the piperazine moiety is significant as it contributes to the compound's solubility and interaction with biological targets, particularly protein kinases involved in cell signaling pathways.
Inhibition of Protein Kinases
Research indicates that this compound exhibits potent inhibitory effects on various protein kinases. The trifluoromethyl group is known to enhance binding affinity due to its electron-withdrawing properties, which stabilize interactions with target proteins.
Table 1: Inhibitory Potency Against Various Kinases
These findings suggest that the compound may be effective in treating cancers driven by aberrant kinase activity, such as chronic myeloid leukemia (CML).
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound show significant anticancer activity against several cell lines, including K562 (leukemia), A549 (lung cancer), and HeLa (cervical cancer).
Table 2: Anticancer Activity Against Various Cell Lines
Case Studies and Research Findings
- Molecular Docking Studies : These studies have shown that this compound forms multiple hydrogen bonds with key residues in protein kinases, enhancing its inhibitory potency. This suggests that structural modifications could optimize interactions and improve efficacy against specific targets.
- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on synthesizing various derivatives of this compound to explore their biological activities. Modifications to the piperazine or pyrimidine rings have been investigated to assess their impact on potency and selectivity against different kinases .
- Comparative Studies : The compound has been compared with other similar structures, revealing that slight variations in substituents can lead to significant differences in biological activity. For instance, compounds with similar halogenation patterns but different core structures exhibited varying degrees of kinase inhibition.
Properties
Molecular Formula |
C10H12ClF3N4 |
---|---|
Molecular Weight |
280.68 g/mol |
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H12ClF3N4/c1-17-2-4-18(5-3-17)8-6-7(11)15-9(16-8)10(12,13)14/h6H,2-5H2,1H3 |
InChI Key |
UBMXKQLZFJVBRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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